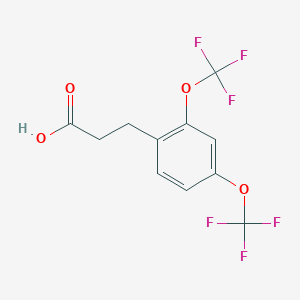
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dichlorophenoxy)propanoic acid: This compound belongs to the same class of aryloxyphenoxypropionic acids and shares some structural similarities.
(2,4-Bis(trifluoromethoxy)phenyl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C11H8F6O4 |
|---|---|
Poids moléculaire |
318.17 g/mol |
Nom IUPAC |
3-[2,4-bis(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)20-7-3-1-6(2-4-9(18)19)8(5-7)21-11(15,16)17/h1,3,5H,2,4H2,(H,18,19) |
Clé InChI |
VDYZXPIXXYQKBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)
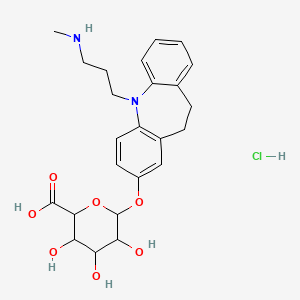

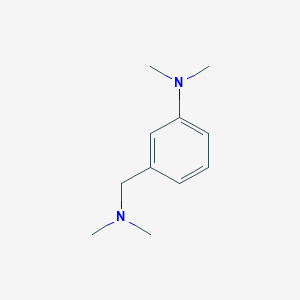
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
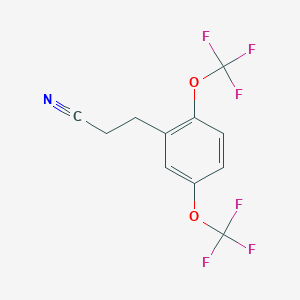
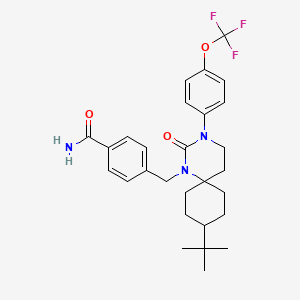

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
